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molecular formula C8H8F2O2 B8408762 (2,3-Difluoro-5-methoxy-phenyl)-methanol CAS No. 1386459-76-2

(2,3-Difluoro-5-methoxy-phenyl)-methanol

Cat. No. B8408762
M. Wt: 174.14 g/mol
InChI Key: GEGWKVHWICWLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

To a solution of 2,3-difluoro-5-methoxy-benzoic acid methyl ester (925 mg, 4.58 mmol) in THF (25 mL), cooled to 0° C., was added a solution of LiBH4 (199 mg, 9.15 mmol) in THF (5 mL). The reaction mixture was stirred at RT for overnight. An additional aliquot of LiBH4 (4 equiv) was added and stirring was continued at RT for 6 h, and subsequently at 60° C. overnight. The mixture was diluted with EtOAc, the organics were washed with 1N aqueous NaOH solution (50 mL), dried (Phase separator) and evaporated in vacuo to afford the title compound as a white solid. TLC Rf (c-hexane/EtOAc 1:1)=0.57; MS (LC/MS): 198.0 [M+Na]+; tR (HPLC conditions c): 3.74 min.
Quantity
925 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
199 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([F:12])[C:5]=1[F:13].[Li+].[BH4-]>C1COCC1.CCOC(C)=O>[F:13][C:5]1[C:6]([F:12])=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:4]=1[CH2:3][OH:2] |f:1.2|

Inputs

Step One
Name
Quantity
925 mg
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)OC)F)F)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
199 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at RT for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
subsequently at 60° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organics were washed with 1N aqueous NaOH solution (50 mL)
CUSTOM
Type
CUSTOM
Details
dried (Phase separator)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C=C1F)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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